molecular formula C27H18N6O6 B11665299 N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) CAS No. 361166-02-1

N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)

Cat. No.: B11665299
CAS No.: 361166-02-1
M. Wt: 522.5 g/mol
InChI Key: DLSNPKWREDYSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) is a bis-benzamide derivative featuring a central 1,3-phenylene core substituted with a benzimidazole moiety at the 5-position and two 4-nitrobenzamide groups at the 1- and 3-positions. The 4-nitrobenzamide substituents introduce strong electron-withdrawing nitro groups, which enhance the compound’s polarity and may influence its reactivity, solubility, and biological activity. This structural motif is commonly explored in medicinal and materials chemistry due to the benzimidazole scaffold’s versatility in binding biomolecules and its thermal stability .

Properties

CAS No.

361166-02-1

Molecular Formula

C27H18N6O6

Molecular Weight

522.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C27H18N6O6/c34-26(16-5-9-21(10-6-16)32(36)37)28-19-13-18(25-30-23-3-1-2-4-24(23)31-25)14-20(15-19)29-27(35)17-7-11-22(12-8-17)33(38)39/h1-15H,(H,28,34)(H,29,35)(H,30,31)

InChI Key

DLSNPKWREDYSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst. The resulting benzimidazole derivative is then further reacted with 4-nitrobenzoyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(5-(1H-Benzo[d]imidazol-2-yl)-1,3-phenylene)bis(4-nitrobenzamide) involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

The compound belongs to a broader class of benzimidazole-linked bis-amide derivatives.

Substituent Variations on the Phenylene Core

a. N,N'-(4-Nitro-o-phenylene)dibenzamide ()

  • Structure : Features a nitro group on an ortho-phenylene core with benzamide substituents.
  • Comparison : Unlike the target compound, this derivative lacks the benzimidazole moiety, reducing its capacity for hydrogen bonding and π-stacking interactions. The ortho-substitution may sterically hinder molecular packing, leading to lower crystallinity compared to the meta-substituted target compound .

b. N,N'-(4-Methyl-m-phenylene)dibenzamide ()

  • Structure : Contains a methyl group on the phenylene core instead of benzimidazole.
  • Comparison : The methyl group is electron-donating, increasing hydrophobicity and reducing polarity relative to the nitro-substituted target compound. This difference could result in lower solubility in polar solvents and altered binding affinities in biological systems .
Benzimidazole Derivatives with Piperazinyl Substituents ()

a. 4-[6-(4-Methylpiperazin-1-yl)-1H-benzimidazol-2-yl]aniline ()

  • Structure : Substitutes the phenylene core with an aniline group and incorporates a 4-methylpiperazinyl moiety on the benzimidazole.
  • Comparison : The piperazinyl group introduces basicity and enhances water solubility, contrasting with the nitrobenzamide groups in the target compound. This derivative may exhibit improved pharmacokinetic properties but reduced thermal stability due to the flexible piperazine ring .

b. N,N-Bis(2-chloroethyl)-4-(6-(3-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)propyl)-1H-benzimidazol-2-yl)aniline ()

  • Structure : Contains chloroethyl and piperazinyl groups, forming a bifunctional alkylating agent.
Maleimide-Based Bis-amide Derivatives ()

a. N,N′-(1,3-Phenylene)bismaleimide

  • Structure : Replaces benzimidazole and nitrobenzamide with maleimide groups.
  • Comparison : Maleimides are electrophilic and reactive toward thiols, enabling applications in polymer crosslinking. The target compound’s nitrobenzamide groups, in contrast, are less reactive but more stable under physiological conditions, suggesting divergent applications in materials science versus drug design .

Biological Activity

N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : N,N'-[5-(1H-benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)
  • Molecular Formula : C₁₈H₁₄N₄O₄
  • Molecular Weight : 358.33 g/mol

Antitumor Activity

Research indicates that N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) exhibits significant antitumor activity. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis (programmed cell death) through the activation of caspase pathways. The compound's mechanism of action appears to involve:

  • Inhibition of cell proliferation : The compound showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Caspase Activation : Increased levels of activated caspases were observed, indicating the induction of apoptosis.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Caspase activation
A54918.6Cell cycle arrest and apoptosis

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study 1: In Vivo Antitumor Efficacy

A recent in vivo study evaluated the antitumor efficacy of N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) using a xenograft model in mice. The results showed a significant reduction in tumor volume compared to the control group, with minimal side effects observed.

Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial activity against multi-drug resistant strains. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.